Glycyl-histidyl-glycine
Overview
Description
Glycyl-histidyl-glycine is a tripeptide composed of the amino acids glycine and histidine. It is a subject of interest due to its potential biological activities and its role in complex formation with metal ions, particularly copper(II) and zinc(II). The peptide has been studied in various contexts, including its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of peptides related to glycyl-histidyl-glycine has been explored in several studies. For instance, the synthesis of a hexapeptide with glycine at the N-terminus instead of glutamic acid was found to retain melanocyte-stimulating activity, indicating that the activity is not specifically due to the glutamyl residue but possibly due to the length of the peptide chain . Additionally, the synthesis of related peptides has been reported in the context of adrenocorticotropins and melanotropins, with findings suggesting that these peptides possess both melanocyte-stimulating and corticotropin-releasing activities .
Molecular Structure Analysis
The molecular structure of glycyl-histidyl-glycine and its complexes with metal ions has been extensively studied using various spectroscopic methods. For example, the coordination of copper(II) with the peptide in aqueous solutions has been investigated, revealing that copper(II) ions bind to the imidazole and carboxyl (or carbonyl) groups in certain complex species . Similarly, the coordination mode of histidyl residues in complexes with copper(II) has been elucidated, showing that different nitrogen donors participate in chelate formation .
Chemical Reactions Analysis
The chemical reactions involving glycyl-histidyl-glycine, particularly its complexation with metal ions, have been a focus of several studies. The hydrolysis of the complex [CuH-1L] formed with glycylsarcosyl-L-histidylglycine, a related peptide, was observed, indicating a "breakpoint" in complex formation and yielding the Cu(II) complex of sarcosyl-L-histidylglycine . This highlights the dynamic nature of the chemical reactions that these peptides can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of glycyl-histidyl-glycine complexes have been characterized through potentiometric and spectroscopic studies. The complexation of Zn(II) with the peptide was studied using proton nuclear magnetic resonance spectroscopy, suggesting the formation of at least two species with different coordination modes . Potentiometric studies have also provided insights into the distribution of copper(II) among the complex species in aqueous solution .
Scientific Research Applications
Hydrogel Formation
GHG self-assembles into crystalline fibrils, forming a strong hydrogel when its imidazole group is deprotonated. This occurs at a critical concentration of 40 mM. The hydrogel exhibits remarkable strength (G' ∼ 50 kPa), suggesting potential applications in biomaterials and tissue engineering (Hesser et al., 2020).
Gene Regulation and Healing Properties
GHG, particularly in its form GHK (glycyl-L-histidyl-L-lysine), has demonstrated multiple biological actions, such as stimulating blood vessel and nerve growth, enhancing collagen synthesis, and supporting tissue repair in skin, lungs, liver, and stomach lining. GHK also shows cell protective actions, including anti-cancer activities and DNA repair, potentially due to its ability to regulate multiple biochemical pathways (Pickart & Margolina, 2018).
Role in Catalysis and Disease Research
Glycyl-tRNA synthetase (GlyRS), which links glycine to tRNA for translation, shows interesting properties due to its noncanonical functions in neurological diseases. Structural studies of human GlyRS have revealed significant conformational changes during catalysis, suggesting a potential role in disease mechanisms (Deng et al., 2016).
Radiation Effects on Glycine Derivatives
Studies on glycyl derivatives, including glycyl-L-histidine, have explored the effects of ionizing radiation. The formation of paramagnetic centers in these compounds post-irradiation suggests applications in radiation chemistry and possibly in radiation therapy research (Osmanoğlu et al., 2017).
Antimicrobial and Anticancer Properties
GHG derivatives have shown promising antimicrobial and anticancer activities. For instance, a study on peptide nanoagents, including GHK, demonstrated enhanced antimicrobial and anticancer effects, suggesting potential therapeutic applications (Kim et al., 2017).
Adsorption Studies for Material Science
GHG's adsorption behavior on surfaces like gold has been examined, providing insights valuable for the rational design of gold-binding polypeptides and potentially influencing the development of new materials or sensors (Xu et al., 2011).
Enzyme-Inhibiting Activity
GHG derivatives have been studied for their potential in inhibiting enzymes like angiotensin I-converting enzyme, relevant for treating hypertension and related diseases (Lam et al., 2007).
Implications in Metabolism and Nutrition
Glycine, a component of GHG, is essential in various metabolic pathways, like glutathione synthesis. Its roles in obesity, diabetes, and liver diseases highlight its importance in nutrition and potential therapeutic applications (Alves et al., 2019).
Agricultural Applications
GHG and its components play roles in plant stress resistance. For instance, glycine betaine, a derivative, helps plants in osmotic adjustment under environmental stresses, which is crucial for improving crop resilience and productivity (Ashraf & Foolad, 2007).
Skin Regeneration and Anti-Aging
GHG, especially in the form of GHK, is known to facilitate skin regeneration and has anti-aging properties. Its role in enhancing collagen synthesis, improving skin elasticity, and potentially treating skin inflammation and chronic diseases has been extensively studied (Pickart et al., 2015).
Anti-Aging and Cognitive Impairment
GHG has shown potential in reversing cognitive impairment in aging models, providing a basis for further investigation in aging studies and therapeutic applications (Dou et al., 2020).
Sports Nutrition and Performance
Studies on GHG and its components have explored their roles in sports nutrition and performance, focusing on their potential in enhancing exercise performance and decreasing inflammation (Currell et al., 2011).
Dermal Delivery and Preformulation Studies
Preformulation studies on GHG, particularly GHK-Cu, have been conducted to support the development of formulations for effective topical delivery, crucial for wound healing and anti-aging applications (Badenhorst et al., 2016).
Evolutionary and Functional Insights
Research on polyglycylation, a posttranslational modification involving GHG, provides insights into the evolutionary divergence of enzymatic mechanisms and the essential role of glycylation in protein functions, highlighting its importance in biological processes (Rogowski et al., 2009).
Nutritional and Health Implications
Glycine metabolism studies have emphasized its importance in nutrition and health, considering its role in metabolic regulation, antioxidant reactions, and neurological functions. Its potential in treating various diseases and inflammatory conditions is significant (Wang et al., 2013).
Matrix Metalloproteinase Expression
GHK-Cu, a derivative of GHG, enhances matrix metalloproteinase-2 expression by fibroblast cultures, indicating its potential in remodeling the extracellular matrix and wound healing processes (Siméon et al., 2000).
Structural Analyses for Coordination Ability
Structural analyses of GHG and its hydrochlorides have been performed to understand their coordination ability, which is vital for applications in biochemistry and materials science (Ivanova et al., 2006).
Development of Fluorescent Chemosensors
GHG has been modified to create a fluorescent chemosensor specific for Cu2+ ions, with potential applications in biochemistry and environmental monitoring (Zheng et al., 2001).
Modulation of Glycosaminoglycans in Wound Healing
GHG-Cu2+ significantly modulates the synthesis of glycosaminoglycans and proteoglycans in wound healing, underlining its importance in tissue regeneration and repair (Siméon et al., 2000).
Adsorption Studies on Gold Surfaces
The adsorption behavior of GHG on gold surfaces provides insights into peptide-surface interactions, informing the development of new materials and sensors (Feyer et al., 2010).
properties
IUPAC Name |
2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O4/c11-2-8(16)15-7(1-6-3-12-5-14-6)10(19)13-4-9(17)18/h3,5,7H,1-2,4,11H2,(H,12,14)(H,13,19)(H,15,16)(H,17,18)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZGCWWDPFDHCY-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NCC(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycyl-histidyl-glycine | |
CAS RN |
7758-33-0 | |
Record name | Glycyl-histidyl-glycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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